3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo-thiadiazole moiety fused with an imidazo-pyridine ring. The presence of these heterocyclic rings imparts the compound with a range of biological activities, making it a promising candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-thiadiazole core . This method is advantageous due to its eco-friendly nature and high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave-mediated reactions is particularly beneficial for large-scale production due to its efficiency and reduced reaction times . Additionally, the use of catalytic amounts of piperidine in ethanol as a solvent has been reported to yield the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and triazolo-thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as urease and shikimate dehydrogenase, which are crucial for the survival of certain microorganisms . Additionally, it can bind to receptors involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[1,5-a]pyridine: Another related compound with a different fusion of heterocyclic rings.
1,2,4-Triazolo[4,3-a]pyrazine: Known for its dual inhibitory activity against c-Met and VEGFR-2 kinases.
Uniqueness
What sets 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine apart is its unique combination of the triazolo-thiadiazole and imidazo-pyridine moieties, which confer a broad spectrum of biological activities.
Properties
Molecular Formula |
C20H18N6OS |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-[(2,6-dimethylphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N6OS/c1-12-7-6-8-13(2)18(12)27-11-16-24-26-19(22-23-20(26)28-16)17-14(3)21-15-9-4-5-10-25(15)17/h4-10H,11H2,1-3H3 |
InChI Key |
RAEXKUUITNXSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C |
Origin of Product |
United States |
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